2,4,6,6-Tetramethyl-3(6H)-pyridinone

Description

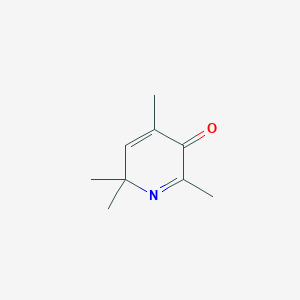

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6,6-tetramethylpyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-5-9(3,4)10-7(2)8(6)11/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOMTDIVYXTJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(C1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617915 | |

| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203524-64-5 | |

| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Marine Origins of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural product source, isolation, and characterization of the pyridinone derivative, 2,4,6,6-tetramethyl-3(6H)-pyridinone. This document provides a comprehensive overview based on available scientific literature, tailored for professionals in the fields of natural product chemistry, marine biology, and drug discovery.

Executive Summary

This compound is a novel natural product that has been successfully isolated from a marine source. Specifically, its origins have been traced to the tropical marine sponge, Agelas oroides.[1][2] The initial discovery and structural elucidation of this compound were reported in a 1998 study by König and Wright, published in Planta Medica.[1] While this foundational study identified the natural source, detailed quantitative data regarding the isolation yield from the sponge biomass remains largely unreported in publicly accessible literature. Similarly, specific biological activities and associated signaling pathways for this particular pyridinone are not extensively documented, paving the way for future research endeavors. This guide will synthesize the available information on its isolation and characterization, and provide a broader context on the biological significance of related compounds from its source organism and the pyridinone chemical class.

Natural Product Source and Isolation

The sole reported natural source of this compound is the tropical marine sponge Agelas oroides. Sponges of the genus Agelas are well-documented producers of a diverse array of bioactive secondary metabolites.[3][4][5][6]

General Experimental Protocol for Isolation from Marine Sponges

While the specific, detailed protocol for the isolation of this compound from Agelas oroides is not fully available in the public domain, a general methodology for the extraction and purification of small molecules from marine sponges can be outlined. The original study by König and Wright indicates that the compound was isolated from the dichloromethane (B109758) solubles of the sponge extract.[7]

A representative workflow for such an isolation is as follows:

-

Collection and Preparation: Specimens of Agelas oroides are collected from their marine habitat. To preserve the chemical integrity of the metabolites, the collected biomass is typically frozen or extracted immediately. The sponge material is then homogenized to increase the surface area for efficient extraction.

-

Extraction: The homogenized sponge tissue is subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity to fractionate the metabolites based on their solubility. Given that this compound was found in the dichloromethane fraction, a non-polar solvent extraction would be the primary step.

-

Fractionation: The crude dichloromethane extract is then subjected to further fractionation. This is often achieved using techniques such as vacuum liquid chromatography (VLC) or column chromatography over a solid phase like silica (B1680970) gel. A solvent gradient is typically employed to separate the components of the extract into fractions of decreasing polarity.

-

Purification: The fractions containing the target compound, as identified by analytical methods like thin-layer chromatography (TLC), are then subjected to final purification. High-performance liquid chromatography (HPLC), often using a reversed-phase column, is a standard method for obtaining the pure compound.

The following diagram illustrates a generalized workflow for the isolation of a natural product from a marine sponge.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques. The original publication by König and Wright reports the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) to determine the chemical structure.[7]

Table 1: Spectroscopic Data for Structural Elucidation

| Spectroscopic Technique | Purpose in Structural Elucidation |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental formula. |

| ¹H and ¹³C NMR | Provides information on the carbon-hydrogen framework of the molecule. |

| 2D NMR (e.g., COSY, HMBC) | Establishes the connectivity between protons and carbons, revealing the complete bonding structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl group in the pyridinone ring. |

| Ultraviolet (UV) Spectroscopy | Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems. |

Biological Activity and Therapeutic Potential

As of the latest literature review, there is no specific biological activity data published for this compound. However, the pyridinone scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.

Known Activities of Pyridinone Derivatives

Pyridinone-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:

The diverse biological activities of pyridinones make this compound an interesting candidate for future bioactivity screening.

Bioactive Compounds from Agelas oroides

The sponge Agelas oroides is a rich source of other bioactive secondary metabolites, primarily brominated pyrrole (B145914) alkaloids. Some of these compounds have been shown to possess:

-

Antimicrobial activity[10]

-

Inhibition of enoyl reductases in Plasmodium falciparum, Mycobacterium tuberculosis, and Escherichia coli[10]

-

Cytotoxic activity against pancreatic cancer cell lines[11]

The presence of diverse bioactive compounds in Agelas oroides underscores the potential for discovering novel therapeutic agents from this marine organism.

The following diagram illustrates the potential areas for bioactivity screening of this compound based on the known activities of the pyridinone class of compounds.

Conclusion and Future Directions

This compound is a unique natural product isolated from the marine sponge Agelas oroides. While its discovery and structure have been established, there remains a significant opportunity for further research. Key areas for future investigation include:

-

Quantitative Isolation: A detailed study to determine the yield of this compound from Agelas oroides would be valuable for assessing the feasibility of its natural sourcing.

-

Total Synthesis: The development of a synthetic route to this molecule would provide a sustainable supply for research and potential development, bypassing the need for harvesting from the marine environment.

-

Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted, given the known therapeutic potential of the pyridinone chemical class. Screening against a panel of cancer cell lines, pathogenic microbes, and viral targets could reveal novel therapeutic applications.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the mechanism of action and any involved signaling pathways will be crucial for its development as a potential drug lead.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The untapped potential of this marine-derived natural product makes it a compelling subject for future scientific exploration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 7. An unprecedented compound from the dichloromethane solubles of the tropical marine sponge Agelas oroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine natural products from the Turkish sponge Agelas oroides that inhibit the enoyl reductases from Plasmodium falciparum, Mycobacterium tuberculosis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. login.medscape.com [login.medscape.com]

In-Depth Technical Guide: 2,4,6,6-Tetramethyl-3(6H)-pyridinone

CAS Number: 203524-64-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,6-Tetramethyl-3(6H)-pyridinone is a natural product first identified in the tropical marine sponge Agelas oroides.[1][2] It has also been reported as a constituent of the herb Sophora viciifolia. As a member of the pyridinone class of heterocyclic compounds, it represents a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by other pyridinone derivatives. This document provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 203524-64-5 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Natural Sources | Agelas oroides (marine sponge), Sophora viciifolia (herb) | [1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, the initial isolation and structural elucidation provides foundational methodological information.

Isolation from Agelas oroides

The isolation of this compound was first reported from the dichloromethane (B109758) solubles of the tropical marine sponge Agelas oroides.[1][2] The general workflow for such an isolation from a natural source is depicted below.

Caption: Generalized workflow for the isolation of a natural product.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[2] These methods are standard for the characterization of novel chemical entities.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

-

Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of publicly available data on the specific biological activities, mechanism of action, or associated signaling pathways for this compound. While the broader class of pyridinone derivatives has been investigated for various therapeutic applications, including antimicrobial and anticancer properties, specific quantitative data (e.g., IC₅₀, MIC) for this particular compound is not documented in the accessible literature.

Data Presentation

Due to the lack of quantitative experimental data regarding the biological activity of this compound, a tabular summary of such data cannot be provided at this time.

Conclusion and Future Directions

This compound is a structurally characterized natural product. However, its biological potential remains largely unexplored. Future research should focus on:

-

Total Synthesis: Development of a robust synthetic route to enable further investigation without reliance on natural product isolation.

-

Biological Screening: Comprehensive in vitro and in vivo screening to identify any potential therapeutic activities (e.g., antimicrobial, cytotoxic, anti-inflammatory).

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound upon identification of any significant biological activity.

The logical progression of research for this compound is outlined in the following diagram.

Caption: Logical workflow for the future investigation of the compound.

References

The Biological Frontier of Tetramethyl-Pyridinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile biological activities. Among these, tetramethyl-pyridinone derivatives are emerging as a significant subclass with a wide spectrum of pharmacological potential. Their unique structural features allow them to interact with various biological targets, leading to profound effects on cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of tetramethyl-pyridinone derivatives and their analogs, focusing on their anticancer, anti-inflammatory, and antiviral properties. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular mechanisms to aid in future research and drug development endeavors. While specific quantitative data for tetramethyl-substituted pyridinones is limited in publicly available literature, this guide incorporates data from closely related di-methylated and other substituted pyridinone derivatives to provide a representative overview of the therapeutic potential of this compound class.

Anticancer Activity

Pyridinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyridinone derivatives exert their anticancer effects is through the inhibition of various protein kinases.[1] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyridinone-containing compounds have been explored as inhibitors for a range of kinases, including Met kinase, mitogen-activated protein kinase-interacting kinase, and Bruton's tyrosine kinase.[1]

One of the key signaling cascades often targeted by kinase inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation. The inhibition of key kinases within this pathway can halt the uncontrolled growth of cancer cells.

Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression and cellular responses. The pathway is initiated by the activation of cell surface receptors, which triggers a cascade of phosphorylation events involving RAS, RAF, MEK, and ERK. Activated ERK can then phosphorylate a multitude of downstream targets, including transcription factors, leading to changes in gene expression that promote cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative dimethyl-pyridinone derivatives against a human leukemia cell line (MV4-11) and their inhibitory activity against the BRD4 protein, a key transcriptional regulator implicated in cancer.[2]

| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 11d | BRD4 | Biochemical Assay | 0.55 | - | [2] |

| MV4-11 | Cell Viability Assay | 0.19 | MV4-11 | [2] | |

| 11e | BRD4 | Biochemical Assay | 0.86 | - | [2] |

| MV4-11 | Cell Viability Assay | 0.32 | MV4-11 | [2] | |

| 11f | BRD4 | Biochemical Assay | 0.80 | - | [2] |

| MV4-11 | Cell Viability Assay | 0.12 | MV4-11 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell line (e.g., MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Tetramethyl-pyridinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the tetramethyl-pyridinone derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Pyridinone derivatives have also shown promise as anti-inflammatory agents, primarily by inhibiting key enzymes and mediators involved in the inflammatory response.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyridinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is typically achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by macrophages, a key event in the inflammatory response.

Materials:

-

RAW 264.7 murine macrophage cell line

-

LPS (Lipopolysaccharide)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

Cell culture medium

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of tetramethyl-pyridinone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antiviral Activity

Several pyridinone derivatives have been identified as potent antiviral agents, particularly against HIV-1.[1]

Mechanism of Action: Reverse Transcriptase Inhibition

The primary antiviral mechanism of many pyridinone derivatives against HIV-1 is the inhibition of the viral enzyme reverse transcriptase (RT).[1] This enzyme is essential for the replication of the virus as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This is a cell-free assay to determine the direct inhibitory effect of compounds on the activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Biotin- and DIG-labeled dNTPs

-

Streptavidin-coated microplates

-

Anti-DIG-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

Procedure:

-

Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with serially diluted tetramethyl-pyridinone derivatives.

-

Enzymatic Reaction: Initiate the reaction by adding the reaction buffer containing the template, primer, and labeled dNTPs. Incubate at 37°C for 1 hour.

-

Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.

-

Detection: Wash the wells and add the Anti-DIG-POD antibody, followed by the substrate solution. Stop the reaction and measure the absorbance.

-

Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.

Experimental Workflow: Drug Screening Cascade

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel chemical compounds like tetramethyl-pyridinone derivatives.

Conclusion

Tetramethyl-pyridinone derivatives and their analogs represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, and antiviral agents warrants further investigation. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on synthesizing and evaluating a broader range of tetramethyl-pyridinone derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The continued exploration of these compounds could lead to the discovery of novel and effective therapies for a variety of diseases.

References

2,4,6,6-Tetramethyl-3(6H)-pyridinone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and isolation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone, a volatile natural product. The information is presented to support research and development activities in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Compound Data

The fundamental chemical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| CAS Number | 203524-64-5 | [3] |

| Class | Pyridinone | N/A |

| Natural Source | Tropical Marine Sponge Agelas oroides | [1] |

Natural Source and Isolation

This compound was first identified as a natural product isolated from the tropical marine sponge Agelas oroides. The structure of this novel compound was elucidated through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.[1]

Experimental Protocol: Isolation from Agelas oroides

The following is a generalized workflow for the isolation of this compound from its natural source, based on standard practices in marine natural product chemistry.

Caption: Workflow for the isolation and identification of this compound.

Logical Relationship of Analytical Techniques

The structural determination of this compound relies on the synergistic application of various analytical techniques. Each method provides unique and complementary information, which, when combined, leads to an unambiguous structural assignment.

Caption: Interrelation of analytical methods for structural elucidation.

References

- 1. mdpi.com [mdpi.com]

- 2. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An unprecedented compound from the dichloromethane solubles of the tropical marine sponge Agelas oroides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,4,6,6-Tetramethyl-3(6H)-pyridinone in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2,4,6,6-Tetramethyl-3(6H)-pyridinone in dimethyl sulfoxide (B87167) (DMSO). Due to a lack of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility information, presents a standardized experimental protocol for determining solubility based on methodologies for similar compounds, and provides a logical workflow for such a determination.

Introduction to this compound

This compound is a natural product.[1][2] Chemical suppliers indicate that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, acetone, and notably, DMSO.[3] It is often supplied as a stock solution in DMSO for research purposes, typically at concentrations such as 10 mM.[3] However, the maximum solubility or saturation point in DMSO is not specified in the available literature.

Quantitative Solubility Data

A thorough review of scientific literature and chemical supplier databases did not yield specific quantitative solubility data for this compound in DMSO. The table below summarizes the current status of available data.

| Solvent | Temperature | Concentration | Method | Source |

| DMSO | Not Specified | Soluble (qualitative) | Not Specified | [3] |

| DMSO | Not Specified | 10 mM solution available | Not Specified | [3] |

Researchers are encouraged to determine the empirical solubility for their specific experimental needs.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in DMSO. This protocol is adapted from standard isothermal shake-flask methods used for other pyridazinone derivatives.[4][5][6]

Objective: To determine the saturation solubility of this compound in DMSO at a specific temperature.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of DMSO. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 298.2 K, 310.2 K). Allow the solutions to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the excess undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of DMSO.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in DMSO should be prepared beforehand for accurate quantification.

-

Calculation: Calculate the solubility of the compound in DMSO at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in DMSO.

Conclusion

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:203524-64-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6,6-tetramethyl-3(6H)-pyridinone, a novel natural product. The information herein is targeted towards researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Compound Overview

This compound (FEMA number 4390) is a volatile compound first isolated from the tropical marine sponge Agelas oroides. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), Infrared (IR), and mass spectrometry. The detailed experimental data for this compound, as reported in the primary literature, is not publicly available. This guide, therefore, presents the fundamental properties and expected spectroscopic characteristics based on its determined structure.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 203524-64-5 |

| Natural Source | Agelas oroides (marine sponge) |

Spectroscopic Data Summary

While the specific, quantitative spectroscopic data from the original isolation study is not accessible, the expected spectral features can be inferred from the known structure of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl proton, two distinct methyl groups on the ring, and the gem-dimethyl groups. The chemical shifts would be influenced by the conjugated system and the carbonyl group. |

| ¹³C NMR | Resonances for nine carbon atoms, including a carbonyl carbon, sp² hybridized carbons of the pyridine (B92270) ring, and sp³ hybridized carbons of the methyl and gem-dimethyl groups. |

| IR Spectroscopy | Characteristic absorption bands for a C=O stretch (conjugated ketone), C=C and C=N stretches of the pyridinone ring, and C-H stretches of the methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (151.21 g/mol ) and characteristic fragmentation patterns resulting from the loss of methyl groups or other small fragments. |

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques typically employed in the structural elucidation of novel natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing a single peak for each unique carbon atom.

-

2D NMR Experiments: To establish connectivity and spatial relationships, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS), or via direct infusion.

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product from a marine source, such as the discovery of this compound from Agelas oroides.

Isolation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone from Marine Sponges: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the natural product 2,4,6,6-tetramethyl-3(6H)-pyridinone from its marine sponge source. While the existing scientific literature confirms its origin, detailed experimental protocols for its extraction and purification are limited. This document synthesizes the available information, presenting the confirmed source, methods of structural elucidation, and a generalized workflow for the isolation of marine natural products.

Introduction

Marine sponges are a prolific source of novel and biologically active secondary metabolites. Among the diverse chemical entities isolated from these organisms, pyridinone alkaloids have garnered significant interest due to their potential pharmacological activities. This compound is a pyridinone derivative that has been identified as a natural product from a specific marine sponge.

Natural Source

This compound has been isolated from the tropical marine sponge Agelas oroides.[1][2][3][4][5] This finding is based on the investigation of the chemical constituents of the dichloromethane (B109758) extract of this sponge species. Alongside the target compound, another volatile compound, 2,2,6,6-tetramethyl-4-piperidone, was also identified.[1]

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques. The primary methods employed for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in establishing the carbon skeleton and the connectivity of the atoms within the molecule.[1]

-

Mass Spectrometry (MS): Mass spectral data provided information on the molecular weight and fragmentation pattern of the compound, further confirming its elemental composition.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule, such as the carbonyl group of the pyridinone ring.[1]

-

Ultraviolet (UV) Spectroscopy: UV spectral data provided information about the electronic transitions within the molecule, which is characteristic of the pyridinone chromophore.[1]

Quantitative Data

Detailed quantitative data regarding the isolation yield of this compound from Agelas oroides is not extensively reported in the primary literature. However, the spectroscopic data used for its characterization are summarized in the table below.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR | Data not available in the abstract |

| ¹³C NMR | Data not available in the abstract |

| Mass Spectrometry | Data not available in the abstract |

| IR Spectroscopy | Data not available in the abstract |

| UV Spectroscopy | Data not available in the abstract |

Note: The primary scientific literature confirming the isolation of this compound is a short communication, and as such, the detailed, publicly available quantitative spectroscopic data is limited. Researchers would need to consult the full original publication for this information.

Experimental Protocols

While the specific, step-by-step experimental protocol for the isolation of this compound from Agelas oroides is not detailed in the available literature, a generalized workflow for the isolation of natural products from marine sponges can be described. This process typically involves collection, extraction, and chromatographic purification.

5.1. Collection and Preparation of Marine Sponge

The initial step involves the collection of the marine sponge, in this case, Agelas oroides, from its natural habitat. The collected sponge material is then typically frozen or preserved in a solvent such as ethanol (B145695) to prevent degradation of the secondary metabolites. Prior to extraction, the sponge material is often freeze-dried and ground into a fine powder to increase the surface area for efficient extraction.

5.2. Extraction

The powdered sponge material is subjected to extraction with a suitable organic solvent. Based on the initial report, dichloromethane was used to obtain the extract containing this compound.[1] A common procedure is maceration or Soxhlet extraction, where the solvent is repeatedly passed through the sponge material to dissolve the target compounds.

5.3. Chromatographic Purification

The crude extract obtained is a complex mixture of various compounds. Therefore, a series of chromatographic techniques are employed to isolate the pure compound. A typical purification sequence may include:

-

Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography: The resulting fractions are then subjected to column chromatography using a stationary phase like silica (B1680970) gel or alumina, and a mobile phase of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which offers high resolution and allows for the isolation of pure compounds.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of a natural product from a marine sponge.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a confirmed natural product isolated from the marine sponge Agelas oroides. Its structure was elucidated using a suite of modern spectroscopic techniques. While the publicly available information on its isolation is not exhaustive, this guide provides a foundational understanding for researchers interested in this compound and the general principles of marine natural product chemistry. Further investigation into the full experimental details from the primary literature is recommended for those seeking to replicate this isolation. The potential biological activities of this and other pyridinone alkaloids from marine sources remain a promising area for future drug discovery and development.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. This compound | TargetMol [targetmol.com]

Structural Elucidation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Guide

Introduction

2,4,6,6-Tetramethyl-3(6H)-pyridinone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is crucial for confirming its synthesis and understanding its chemical properties. This guide outlines a comprehensive approach to its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.85 | s | 1H | H-5 |

| ~ 2.05 | s | 3H | 4-CH₃ |

| ~ 1.85 | s | 3H | 2-CH₃ |

| ~ 1.25 | s | 6H | 6,6-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 198.0 | C | C=O (C-3) |

| ~ 165.0 | C | C=N (C-2) |

| ~ 125.0 | C | C-4 |

| ~ 118.0 | CH | C-5 |

| ~ 60.0 | C | C-6 |

| ~ 28.0 | CH₃ | 6,6-(CH₃)₂ |

| ~ 22.0 | CH₃ | 2-CH₃ |

| ~ 18.0 | CH₃ | 4-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | 80 | [M]⁺ |

| 136 | 100 | [M - CH₃]⁺ |

| 108 | 40 | [M - CH₃ - CO]⁺ |

| 94 | 30 | [M - C(CH₃)₃]⁺ |

| 79 | 50 | [C₅H₅N]⁺ |

Table 4: Predicted IR and UV-Vis Data

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λₘₐₓ, nm) | Assignment |

| IR | ~ 1680 | C=O stretching |

| IR | ~ 1620 | C=N stretching |

| UV-Vis | ~ 280 | n → π* transition |

| UV-Vis | ~ 230 | π → π* transition |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

-

¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.

-

2D NMR: Use standard pulse programs for COSY, HSQC, and HMBC experiments to establish connectivity.

Mass Spectrometry (MS)

-

Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.

-

Acquisition Parameters: Use an ionization energy of 70 eV and scan a mass range of m/z 40-500.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a solution of the compound in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) at a concentration of approximately 10⁻⁵ M.

-

Instrumentation: Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and structural elucidation.

Predicted ¹H-¹³C HMBC Correlations

Caption: Key predicted HMBC correlations for structural assignment.

The Ascendant Role of Pyridinone Scaffolds in Modern Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide delves into the burgeoning therapeutic applications of pyridinone compounds, with a particular focus on their anticancer, antiviral, and anti-inflammatory potential. Through a comprehensive review of current literature, this document provides quantitative data, detailed experimental methodologies, and elucidates key signaling pathways to empower researchers in the pursuit of novel pyridinone-based therapeutics.

Anticancer Applications of Pyridinone Compounds

Pyridinone derivatives have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.[1] Their ability to mimic peptide bonds and form hydrogen bonds with the kinase hinge region makes them ideal candidates for targeting these crucial enzymes in cancer signaling.[1]

Quantitative Data: Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro efficacy of various pyridinone derivatives against cancer cell lines and their inhibitory activity against specific kinases.

Table 1: Anticancer Activity of Pyridinone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |

| Pyridinone-urea derivative (8e) | MCF-7 | 0.22 (48h), 0.11 (72h) | [3] |

| Pyridinone-urea derivative (8n) | MCF-7 | 1.88 (48h), 0.80 (72h) | [3] |

| Pyranopyridine derivative (3b) | Huh-7, A549, MCF-7 | 6.54, 15.54, 6.13 | [4] |

| Pyridinone-pyrrolopyridine derivatives | GTL-16 | Various | [2] |

Table 2: Kinase Inhibitory Activity of Pyridinone Derivatives

| Compound Class | Target Kinase | IC50 | Reference |

| Pyridinone-thienopyrimidine derivatives | MNKs | Moderate to Potent | [2] |

| Pyridinone-pyrrolopyridine derivatives | Met kinase | Various | [2] |

| Pyridinone-urea derivative (8b) | VEGFR-2 | 5.0 ± 1.91 µM | [3] |

| Pyridinone-urea derivative (8e) | VEGFR-2 | 3.93 ± 0.73 µM | [3] |

| Imidazol-5-yl pyridine (B92270) derivative (11d) | p38α | 45 nM | [5] |

| N-aryl pyridinone (85a) | p38α | 12 nM | [6] |

Key Signaling Pathways in Pyridinone-Mediated Anticancer Activity

Pyridinone compounds exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the key pathways targeted by these compounds.

Experimental Protocols

-

Preparation of Substituted Quinazoline (B50416): Start with the synthesis of the quinazoline precursor from 2-amino-5-methylbenzoic acid.

-

Condensation Reaction: Condense the substituted quinazoline with either malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a suitable catalyst.

-

Purification: Purify the resulting pyridinone-quinazoline derivatives using column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridinone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

-

Assay Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of the pyridinone compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

-

Radiometric Assay: Measuring the incorporation of ³²P-ATP into the substrate.

-

Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

-

Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Antiviral Applications of Pyridinone Compounds

Pyridinone derivatives have demonstrated significant potential as antiviral agents, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[8]

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the antiviral efficacy of representative pyridinone-based HIV-1 reverse transcriptase inhibitors.

Table 3: Anti-HIV-1 Activity of Pyridinone Derivatives

| Compound | Target | IC50 | EC50 (in cell culture) | Reference |

| L-697,639 | HIV-1 RT | 19 nM (rC.dG) | 25-50 nM | [8] |

| L-697,661 | HIV-1 RT | 19 nM (rC.dG) | 25-50 nM | [8] |

| 4-cycloalkyloxypyridin-2(1H)-ones | HIV-1 | 0.2 - 0.7 µM | N/A |

Experimental Protocols

-

Scaffold Synthesis: Synthesize the core 3-aminopyridin-2(1H)-one scaffold through a series of reactions, often starting from simple precursors.

-

Side Chain Introduction: Introduce various side chains, such as substituted benzoxazolyl)methyl]amino or pyridylmethyl)amino groups, at the 3-position of the pyridinone ring.

-

Purification and Characterization: Purify the final compounds using chromatographic techniques and confirm their structures using spectroscopic analysis.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)•oligo(dT)), dNTPs (including a radiolabeled or fluorescently labeled dNTP), and the HIV-1 reverse transcriptase enzyme in an appropriate buffer.

-

Inhibitor Addition: Add serial dilutions of the pyridinone compounds to the reaction mixture.

-

Enzyme Reaction: Initiate the reaction and incubate at 37°C for a specified time.

-

Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be achieved by precipitating the DNA and measuring the incorporated radioactivity or fluorescence.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Applications of Pyridinone Compounds

Pyridinone derivatives exhibit promising anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[9] Inhibition of p38 MAP kinase is another important mechanism.[6]

Quantitative Data: Anti-inflammatory Activity

The following table presents the inhibitory activity of pyridinone and related derivatives against key inflammatory targets.

Table 4: Anti-inflammatory Activity of Pyridinone and Related Derivatives

| Compound Class/Derivative | Target | IC50 | Reference |

| Pyridazinone derivative (5a) | COX-2 | 0.77 µM | [3][7] |

| Pyridazinone derivative (5f) | COX-2 | 1.89 µM | [3][7] |

| Pyridazine-based derivative (9a) | COX-2 | 15.50 nM | [10] |

| Imidazo[1,2-a]pyridine derivative (3b) | TNF-α production (Jurkat T cells) | 3.6 µM | [8] |

| Imidazo[1,2-a]pyridine derivative (1i) | TNF-α production | Potent | [11] |

| Imidazol-5-yl pyridine derivative (11d) | PGE2 production | 0.29 µM | [5] |

| Imidazol-5-yl pyridine derivative (11d) | NO production | 0.61 µM | [5] |

| N-aryl pyridinone (85a) | p38α | 12 nM | [6] |

Experimental Protocols

-

Animal Preparation: Acclimatize rats or mice to the experimental conditions.

-

Compound Administration: Administer the pyridinone compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the pyridinone compounds.

-

Enzymatic Reaction: Initiate the reaction by adding arachidonic acid and incubate for a specific duration.

-

Quantification of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

-

Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with different concentrations of the pyridinone compounds for a specified time. Then, stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Supernatant Collection: After an incubation period, collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion

The pyridinone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antiviral, and anti-inflammatory effects, underscore the importance of this heterocyclic core in modern drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of pyridinone compounds. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel mechanisms of action will undoubtedly lead to the development of next-generation pyridinone-based drugs for a wide range of diseases.

References

- 1. COX inhibition assay [bio-protocol.org]

- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Pyridinone Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinone alkaloids, a diverse class of heterocyclic natural products and synthetic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a focus on their interactions with key cellular signaling pathways. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in drug discovery and development.

Modulation of Insulin (B600854) Signaling Pathways by Asperpyridone A

Asperpyridone A, a pyridinone alkaloid isolated from the endophytic fungus Aspergillus sp., has demonstrated potent hypoglycemic activity. Its mechanism of action is primarily attributed to the activation of the insulin signaling pathway, with Fibroblast Growth Factor 21 (FGF21) identified as a key molecular target.

Asperpyridone A enhances glucose uptake in hepatocytes, a critical process for maintaining glucose homeostasis.[1] The proposed mechanism involves the interaction of Asperpyridone A with the FGF21 signaling axis. FGF21 requires the transmembrane protein β-klotho as a co-receptor to bind to and activate FGF receptors (FGFRs). This complex formation initiates a downstream signaling cascade that ultimately leads to improved insulin sensitivity and increased glucose uptake.

Signaling Pathway: Asperpyridone A and Insulin Signaling

Experimental Protocol: Glucose Uptake Assay in HepG2 Cells

A common method to assess the hypoglycemic effect of compounds like Asperpyridone A is the 2-NBDG glucose uptake assay in human liver cancer (HepG2) cells.

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Asperpyridone A or a positive control (e.g., metformin) for a specified period (e.g., 24 hours).[2][3]

-

Glucose Starvation: Prior to the assay, the culture medium is replaced with glucose-free DMEM for a short period to deplete intracellular glucose stores.

-

2-NBDG Incubation: Cells are then incubated with a medium containing the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) for approximately 1-2 hours.[3][4]

-

Fluorescence Measurement: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence microplate reader or visualized by fluorescence microscopy. An increase in fluorescence intensity indicates enhanced glucose uptake.[3][4]

Kinase Inhibition: A Prevalent Mechanism of Action

Many pyridinone alkaloids exert their biological effects, particularly their anticancer properties, by inhibiting the activity of various protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.

Janus Kinase (JAK) Inhibition

Pyridinone-based compounds have been identified as potent inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[2][5] The JAK-STAT signaling pathway is a primary target, as it is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation.[6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[7] Pyridinone inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins.[8] This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation.[6]

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers, making it an attractive therapeutic target. Certain pyridinone derivatives have been developed as potent c-Met inhibitors.[9][10] These compounds typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways.[11][12] Inhibition of these pathways leads to decreased cell proliferation, survival, and metastasis.[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of pyridinone alkaloids against specific kinases is typically determined using in vitro kinase assays. A common method is a fluorescence- or luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

Methodology:

-

Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the pyridinone inhibitor at various concentrations.[3]

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Allow the reaction to proceed for a defined period at an optimal temperature.[3]

-

Detection: Stop the kinase reaction and add a detection reagent. For example, in the ADP-Glo™ assay, the remaining ATP is depleted, and the newly formed ADP is converted to ATP, which is then used to generate a luminescent signal. The intensity of the signal is inversely proportional to the kinase activity.[3]

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.[3]

Interaction with the Endocannabinoid System

Certain pyridinone alkaloids have been shown to interact with components of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. These interactions can occur through direct binding to cannabinoid receptors (CB1 and CB2) or by inhibiting the enzymes responsible for endocannabinoid degradation.

Some synthetic pyridinone analogs exhibit moderate affinity for the CB2 receptor.[14] Additionally, some derivatives have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[15] By inhibiting FAAH, these compounds can increase the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors and potential therapeutic effects in pain and inflammation.[16]

Experimental Protocol: FAAH Inhibition Assay

The inhibitory effect of pyridinone alkaloids on FAAH activity can be assessed using a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of purified FAAH enzyme and a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[16][17]

-

Inhibitor Incubation: In a microplate, pre-incubate the FAAH enzyme with various concentrations of the pyridinone alkaloid.[17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate.[17]

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as FAAH hydrolyzes AAMCA to release the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence is measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[17]

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Induction of Neurite Outgrowth

Several pyridinone alkaloids, including the militarinones, have demonstrated neuritogenic activity, promoting the growth of neurites from neuronal cells. This property makes them interesting candidates for the development of therapies for neurodegenerative diseases. The underlying mechanism for this effect has been linked to the inhibition of the stress-activated protein kinase MAP4K4. By inhibiting MAP4K4, these compounds can modulate downstream signaling pathways, such as the JNK pathway, which are involved in regulating neuronal development and survival.[8][12]

Experimental Protocol: Neurite Outgrowth Assay

The neuritogenic potential of pyridinone alkaloids can be evaluated using an in vitro neurite outgrowth assay with a suitable neuronal cell line (e.g., PC12 or SH-SY5Y).

Methodology:

-

Cell Plating: Seed neuronal cells onto culture plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote cell attachment.[18][19]

-

Compound Treatment: Treat the cells with various concentrations of the pyridinone alkaloid for a specified period (e.g., 24-72 hours).[18]

-

Cell Fixation and Staining: Fix the cells with paraformaldehyde and then permeabilize them. Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurites. A nuclear stain (e.g., DAPI) is also used to identify the cell bodies.[20]

-

Image Acquisition and Analysis: Acquire images of the stained cells using a high-content imaging system. Analyze the images using specialized software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the total neurite length, and the number of branch points.[1][18]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various pyridinone alkaloids against their respective targets and in cellular assays.

Table 1: Inhibitory Activity of Pyridinone Alkaloids against Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pyridone 6 | JAK1 | 15 | [2] |

| JAK2 | 1 | [2] | |

| JAK3 | 5 | [2] | |

| TYK2 | 1 | [2] | |

| Pyrrolopyridine-pyridone 2 | c-Met | 1.8 | [9] |

| Flt-3 | 4 | [9] | |

| VEGFR-2 | 27 | [9] | |

| Compound 36 | c-Src | 12,500 | [21] |

Table 2: Cytotoxic Activity of Pyridinone Alkaloids against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Spirolaxine | CAL-27 (Oral Cancer) | 10.62 | [22] |

| Phanerosporic acid | MCF-7 (Breast Cancer) | 9.86 | [22] |

| A549 (Lung Cancer) | 6.66 | [22] | |

| Pyrano-pyridine derivative 3b | Huh-7 (Liver Cancer) | 6.54 | [17] |

| A549 (Lung Cancer) | 15.54 | [17] | |

| MCF-7 (Breast Cancer) | 6.13 | [17] | |

| Pyridazinone Pyr-1 | HL60 (Leukemia) | 25.93 µg/mL | [17] |

| K562 (Leukemia) | 10.42 µg/mL | [17] |

Table 3: Activity of Pyridinone Alkaloids on the Endocannabinoid System

| Compound | Target | Activity | Ki (nM) | Reference |

| Pyridone Analogue 5 | CB1 Receptor | Low Affinity | > 970 | [14] |

| CB2 Receptor | Moderate Affinity | < 60 | [14] | |

| Pyridone Analogue 21 | CB1 Receptor | Low Affinity | > 970 | [14] |

| CB2 Receptor | Moderate Affinity | < 60 | [14] |

This guide provides a comprehensive overview of the known mechanisms of action of pyridinone alkaloids, supported by experimental evidence and methodologies. The diverse biological activities of these compounds, stemming from their ability to interact with multiple key signaling pathways, highlight their potential as lead structures for the development of novel therapeutics for a range of diseases, including diabetes, cancer, inflammatory disorders, and neurodegenerative conditions. Further research is warranted to fully elucidate the intricate molecular interactions and to explore the full therapeutic potential of this promising class of compounds.

References

- 1. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 8. Effects of MAP4K inhibition on neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 11. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor SU11274 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. researchgate.net [researchgate.net]

- 16. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrevlett.com [chemrevlett.com]

- 19. medium.com [medium.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

Unveiling 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and origin of the natural product 2,4,6,6-tetramethyl-3(6H)-pyridinone. It details the initial isolation, structural elucidation, and the limited current knowledge regarding its synthesis and biological activities. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this unique pyridinone derivative.

Discovery and Origin

This compound, with the Chemical Abstracts Service (CAS) registry number 203524-64-5, was first reported in 1998 by König and Wright.[1] It was isolated as a novel, volatile compound from the dichloromethane (B109758) extract of the tropical marine sponge Agelas oroides.[1] In the same study, 2,2,6,6-tetramethyl-4-piperidone was also identified.[1]

While initially discovered in a marine sponge, this pyridinone has also been listed as a constituent of the herbs of Sophora viciifolia. The biosynthesis of this compound in these organisms has not been elucidated.

Beyond its natural occurrence, the formation of pyridinone derivatives is known to occur during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. However, the specific formation of this compound through this process has not been documented.

Physicochemical and Spectroscopic Data

The structure of this compound was determined through the interpretation of its 1D and 2D Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), Infrared (IR), and mass spectral data.[1] A summary of the key spectroscopic data is presented in the table below.

| Analytical Technique | Data |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| 1D & 2D NMR | Data used for structural elucidation[1] |

| UV Spectroscopy | Data used for structural elucidation[1] |

| IR Spectroscopy | Data used for structural elucidation[1] |

| Mass Spectrometry | Data used for structural elucidation[1] |

Experimental Protocols

Isolation from Agelas oroides

The following is a detailed methodology for the isolation of this compound from the marine sponge Agelas oroides, as described by König and Wright (1998).[1]

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Protocol:

-

Extraction: The sponge material is extracted with dichloromethane (CH₂Cl₂).

-

Solvent Partitioning: The resulting crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is further purified using chromatographic techniques to yield the pure this compound.

Note: The specific details of the chromatographic conditions were reported in the original publication but are not available in the publicly accessible abstract.

Synthesis and Biological Activity